Proligestone is a synthetic, second-generation progestational steroid primarily used in veterinary medicine for controlling the reproductive cycle in species like dogs, cats, and ferrets. As a potent agonist of the progesterone receptor, it functions by inhibiting the hypothalamic-pituitary-gonadal axis, which suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) to prevent ovulation and estrus. It is typically supplied as a long-acting aqueous suspension for subcutaneous injection. Unlike first-generation progestins, its molecular structure is designed to allow for administration at any stage of the estrous cycle with a reduced risk of adverse endometrial effects.
Direct substitution of Proligestone with older, first-generation progestins like Medroxyprogesterone Acetate (MPA) or Megestrol Acetate (MA) is clinically inappropriate and presents significant procurement risks. Differences in molecular structure lead to distinct pharmacological profiles, particularly regarding side effects and receptor binding specificity. Proligestone is reported to have weaker progestagenic effects on the endometrium and a lower likelihood of inducing mammary gland disorders compared to MPA or MA. These differences in safety and tissue-level activity mean that substitution can lead to unexpected adverse events, including a higher incidence of cystic endometrial hyperplasia, pyometra, and mammary hypertrophy, making compound selection a critical clinical and procurement decision.
In clinical trials assessing side effects, the overall incidence of uterine disorders (including cystic endometrial hyperplasia/pyometra complex) in bitches treated with Proligestone was 0.3%. This contrasts sharply with animals that had previously received depot progestogens containing Medroxyprogesterone Acetate (MPA), where the incidence of uterine changes was significantly higher at 1.4%. This represents a greater than four-fold reduction in risk for a critical adverse event when using Proligestone compared to a history of MPA treatment.
| Evidence Dimension | Incidence of Uterine Disorders (e.g., Pyometra) |
| Target Compound Data | 0.3% (Proligestone-only treatment history) |
| Comparator Or Baseline | 1.4% (in animals with previous Medroxyprogesterone Acetate treatment) |
| Quantified Difference | 4.67x lower incidence |
| Conditions | Clinical trial data in canines (bitches) for estrus control. |
This significant reduction in the risk of pyometra, a life-threatening condition, is a primary driver for selecting Proligestone over older progestins for long-term estrus control.
While cases of mammary hypertrophy have been recorded with Proligestone use in cats, product literature and summaries consistently state that it appears less likely to induce this condition than first-generation progestogens like Medroxyprogesterone Acetate or Megestrol Acetate. This improved safety profile is attributed to its unique molecular structure, which results in weaker progestagenic effects on peripheral tissues like the mammary gland compared to its potent central antigonadotropic activity.
| Evidence Dimension | Likelihood of Inducing Mammary Gland Disorders |
| Target Compound Data | Less likely to induce condition |
| Comparator Or Baseline | First-generation progestogens (e.g., Medroxyprogesterone Acetate, Megestrol Acetate) |
| Quantified Difference | Qualitatively lower risk, though specific percentages are not provided in a head-to-head study. |
| Conditions | Clinical use in felines (queens) for estrus control. |
For applications requiring long-term or repeated administration, selecting a compound with a lower documented risk of inducing mammary changes reduces long-term health risks and monitoring costs.
In a comparative study in cats (queens), a 30 mg/kg dose of Proligestone provided estrus suppression for approximately 8 months. In the same study, a 25 mg/cat dose of Megestrol Acetate (MA) was effective for only 3–5 months. This demonstrates a significantly longer duration of action for Proligestone, allowing for a less frequent dosing schedule. The study also noted that while two cases of pyometra were observed in the MA group, no uterine or mammary side effects were seen in the Proligestone group.
| Evidence Dimension | Duration of Estrus Suppression |
| Target Compound Data | ~8 months |
| Comparator Or Baseline | 3–5 months (Megestrol Acetate) |
| Quantified Difference | 1.6 to 2.7 times longer duration of action |
| Conditions | Comparative study in felines (queens), n=15 per group. |
A longer effective duration directly translates to lower procurement and administration costs over time, requiring fewer veterinary visits and reducing the compliance burden for animal owners.
For the permanent or long-term postponement of heat in bitches, Proligestone is a strong candidate due to its demonstrated lower incidence of uterine disorders compared to MPA. Its established dosing protocol for permanent postponement (injections at 3, 4, and then 5-month intervals) provides a reliable, long-acting solution where minimizing the risk of pyometra is a primary concern.
In feline practice, Proligestone is suitable for owners or colony managers seeking a contraceptive with a longer duration of action than oral alternatives like Megestrol Acetate. Evidence shows it can extend the inter-estrus interval to approximately 8 months, reducing the frequency of administration and potential for missed doses while also showing a favorable uterine safety profile in comparative studies.
Beyond estrus control, Proligestone is used for conditions like feline miliary dermatitis. Its reduced propensity for inducing systemic side effects like weight gain or lethargy, and fewer local effects at the injection site compared to first-generation progestins, makes it a more tolerable option for chronic or repeated treatments.
Irritant;Health Hazard